4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide
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Description
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H16N2O5 and its molecular weight is 388.379. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a chromen-3-yl moiety, which is found in many bioactive compounds. Chromen derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, chromen derivatives can interact with various enzymes and receptors in the body, modulating their activity and leading to various physiological effects .
Biochemical pathways
The compound might affect multiple biochemical pathways due to its potential interaction with various targets. The exact pathways would depend on the specific targets and the context of the biological system .
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors, including its chemical structure, solubility, stability, and the route of administration. Generally, chromen derivatives are well absorbed and distributed in the body, but the exact ADME properties would need to be determined experimentally .
Result of action
The result of the compound’s action would depend on its specific targets and the physiological context. Given the wide range of activities reported for chromen derivatives, the compound might have multiple effects at the molecular and cellular levels .
Action environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-27-17-8-9-18-19(11-17)28-13-20(21(18)25)29-16-6-4-14(5-7-16)22(26)24-15-3-2-10-23-12-15/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIFPGPKYQFNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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